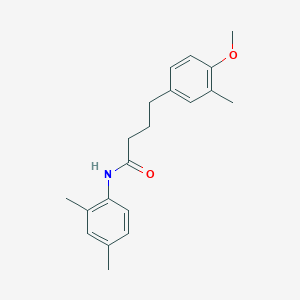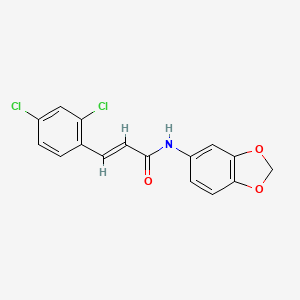
4'-methyl-N~2~-(6-methyl-2-pyridinyl)-4,5'-bi-1,3-thiazole-2,2'-diamine
説明
4'-methyl-N~2~-(6-methyl-2-pyridinyl)-4,5'-bi-1,3-thiazole-2,2'-diamine, also known as MPTD, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. MPTD is a bi-thiazole derivative that has been synthesized and studied for its potential as a therapeutic agent.
科学的研究の応用
High Transparent Polyimides
A study by Guan et al. (2015) explored the synthesis of isomeric pyridine-containing aromatic diamine monomers for the creation of high-performance polymers. These polymers, including pyridine and biphenyl units, exhibit properties like solubility, thermal and mechanical stability, and optical clarity, making them suitable for advanced material applications.
Polyimides with High Glass Transition and Thermal Stability
Wang et al. (2008) Wang, Liou, Liaw, & Huang, 2008 synthesized a new diamine monomer containing pyridine for the development of novel polyimides. These polyimides demonstrate high thermal stability and glass transition temperature, showing potential in industries requiring materials that withstand extreme conditions.
Novel Organosoluble Poly(pyridine−imide)
Liaw, Wang, & Chang (2007) Liaw, Wang, & Chang, 2007 developed a new diamine containing a pyridine heterocyclic group used in preparing poly(pyridine−imide). This polymer is notable for its solubility in several solvents, good thermal stability, and unique optical properties, applicable in electronics and photonics.
Domino Reaction in Synthesis
Liang, Zhang, Tan, & Liu (2006) Liang, Zhang, Tan, & Liu, 2006 reported a catalyst-free, one-pot, two-component domino reaction involving compounds like 4'-methyl-N2-(6-methyl-2-pyridinyl)-4,5'-bi-1,3-thiazole-2,2'-diamine. This methodology is significant in organic synthesis, offering an efficient route to synthesize complex molecular structures.
Fluorescent Poly(pyridine-imide) Acid Chemosensor
In a study by Wang, Liou, Liaw, & Chen (2008) Wang, Liou, Liaw, & Chen, 2008, a novel diamine containing pyridine was used to create a poly(pyridine-imide) that functions as an acid chemosensor. This polymer exhibits fluorescence upon protonation, suggesting applications in sensing technologies.
Synthesis of Soluble and Thermally Stable Polyimides
Ghaemy & Alizadeh (2009) Ghaemy & Alizadeh, 2009 synthesized a novel unsymmetrical diamine monomer for the production of polyimides. These polyimides are characterized by their solubility in polar solvents, high glass transition temperatures, and thermal stability, making them useful in high-temperature applications.
特性
IUPAC Name |
4-methyl-5-[2-[(6-methylpyridin-2-yl)amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5S2/c1-7-4-3-5-10(15-7)18-13-17-9(6-19-13)11-8(2)16-12(14)20-11/h3-6H,1-2H3,(H2,14,16)(H,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVRQKSOREGRFCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC2=NC(=CS2)C3=C(N=C(S3)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(2-Amino-4-methyl-1,3-thiazol-5-YL)-1,3-thiazol-2-YL]-6-methylpyridin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(dimethylamino)phenyl]-3,5-dimethylbenzamide](/img/structure/B5706622.png)

![methyl 2-[(cyclobutylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5706635.png)
![N'-[2-(4-tert-butylphenoxy)acetyl]nicotinohydrazide](/img/structure/B5706637.png)
![N-(3,4-difluorophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5706639.png)
![methyl 3-(3-{[1-(4-fluorobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B5706649.png)

![N-(5-chloro-2-methylphenyl)-2-[(4-fluorophenyl)thio]acetamide](/img/structure/B5706651.png)


![N-[4-(dimethylamino)phenyl]-2,5-dimethylbenzamide](/img/structure/B5706676.png)
![4-chloro-N'-{4-[(2-fluorobenzyl)oxy]benzylidene}benzenesulfonohydrazide](/img/structure/B5706692.png)

